

# Indisulam molecular mechanism of action RBM39 degradation

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## Compound Focus: Indisulam

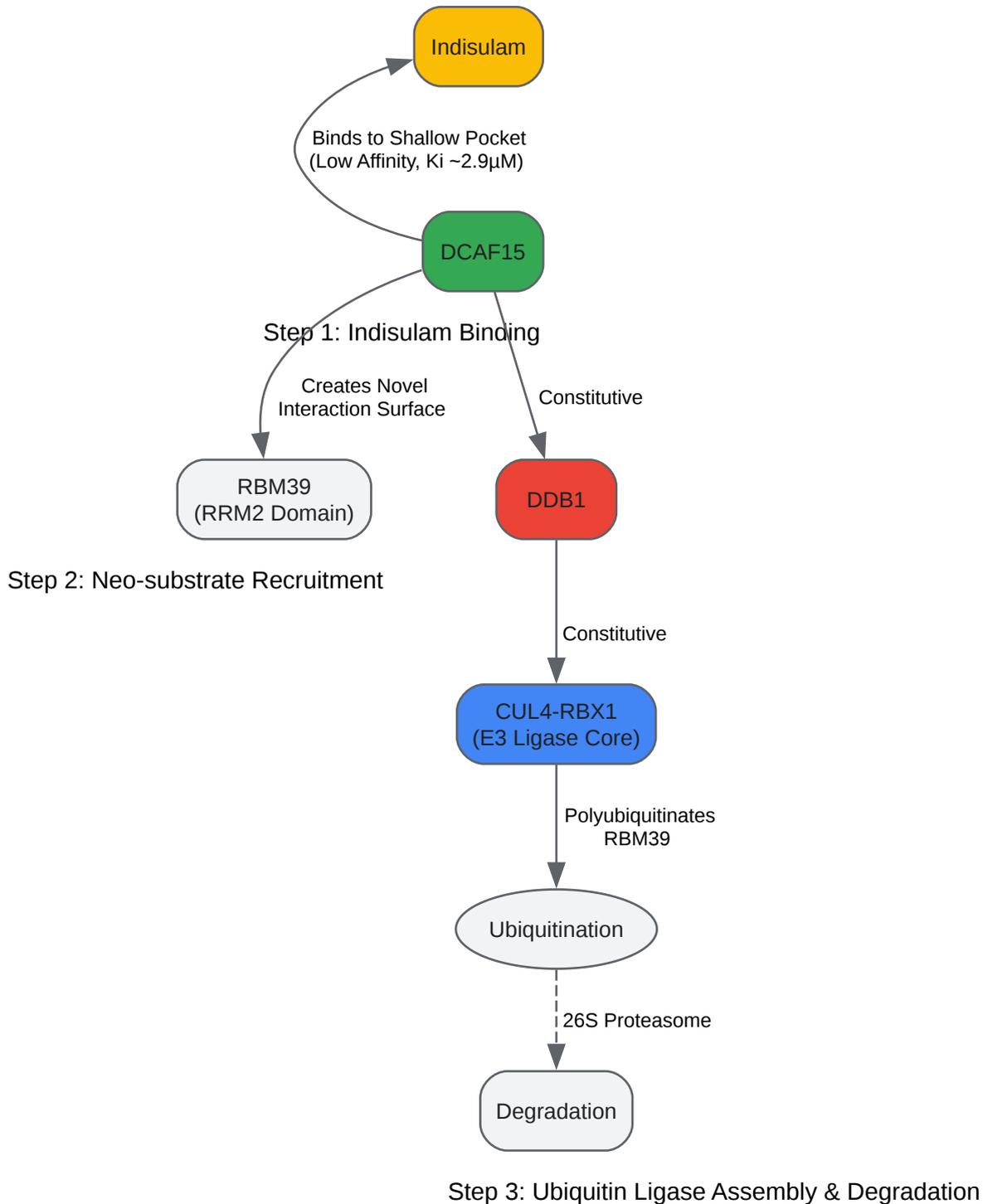
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## Structural Mechanism of Action

The precise structural basis for how **indisulam** glues RBM39 to the E3 ligase has been elucidated through cryo-EM and crystal structures [1]. The diagram below illustrates this molecular glue mechanism.



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**Indisulam** acts as a molecular glue, stabilizing interaction between DCAF15 and RBM39 to enable ubiquitination and degradation [1].

## Downstream Molecular & Cellular Consequences

Degradation of RBM39 by **indisulam** disrupts normal RNA splicing, leading to specific cellular effects that underpin its anti-cancer properties.

- **Widespread Splicing Defects:** Loss of RBM39 causes **aberrant alternative splicing**, primarily **exon skipping** and **intron retention** [2] [3] [4]. This affects thousands of transcripts, including genes critical for cancer cell survival.
- **Key Mis-spliced Genes:** Validated mis-spliced targets include **TRIM27**, **EZH2**, **CDK4**, **TYMS**, and **ZMYND8** [2] [3] [4]. Mis-splicing often introduces premature stop codons, triggering **nonsense-mediated decay (NMD)** and reducing functional protein levels [4].
- **Pathway Disruption and Cell Death:** Cumulative splicing errors disrupt essential biological processes. Downregulation of cell cycle regulators (e.g., CDK4) and metabolic enzymes (e.g., TYMS) contributes to **cell cycle arrest, inhibited proliferation, and induction of apoptosis** [2] [3] [4]. In T-ALL, mis-splicing of **THOC1** is a critical downstream event [3].

## Determinants of Sensitivity and Resistance

Cancer cell response to **indisulam** depends on several molecular factors, summarized in the table below.

Factor	Role in Sensitivity/Resistance	Evidence
<b>DCAF15 Expression</b>	<b>Critical for sensitivity</b> ; its presence is required for RBM39 degradation [2] [3] [4].	DCAF15 knockout confers complete resistance [2] [5].
<b>RBM39 Mutations</b>	Point mutations (e.g., Gly268, Met265) in RRM2 domain prevent DCAF15 binding, causing <b>high-level resistance</b> [6] [1].	Identified in cell line resistance screens [5].
<b>YAP/TAZ Hyperactivation</b>	Confers resistance by stabilizing RBM39 protein and delaying its degradation [7].	In HNSCC, high YAP/TAZ activity correlates with indisulam resistance [7].
<b>CAND1 Loss</b>	Confers resistance by impairing substrate receptor exchange for CRL E3 ligases [5].	Identified in CRISPR resistance screens [5].

Factor	Role in Sensitivity/Resistance	Evidence
SRPK1 Loss	<b>Synthetic lethal</b> with indisulam; SRPK1 inhibition synergizes with indisulam [5].	CRISPR knockout screens identified SRPK1 loss sensitizes cells [5].

## Key Experimental Protocols for Mechanistic Studies

To investigate **indisulam**'s mechanism in a research setting, several key experimental approaches are used.

- **Validating RBM39 Degradation:** Treat cells with **indisulam** (common range: 0.5–10  $\mu$ M) for 6–24 hours [2] [4]. Analyze RBM39 protein loss by **western blotting**. Confirm proteasome-dependence by co-treatment with inhibitors like **bortezomib** [4]. Confirm DCAF15-dependence using **DCAF15-knockout cells** [2].
- **Analyzing Splicing Defects:** After **indisulam** treatment (e.g., 5  $\mu$ M for 16h), extract total RNA [2] [3]. Use **RNA-seq** followed by splicing analysis tools (e.g., **rMATS**, **SpliceFisher**) to identify altered splicing events [2] [4]. Validate specific events (e.g., exon skipping in *TRIM27* or *EZH2*) using **endpoint RT-PCR** and gel electrophoresis [3] [4].
- **Assessing Functional Consequences:** Evaluate downstream protein level changes via **western blot** or **quantitative proteomics** [3] [4]. Assess functional impact using **cell viability assays** (e.g., CCK-8), **cell cycle analysis by flow cytometry**, and **apoptosis assays** (Annexin V/PI staining) [2] [3].

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